PROTAC HPK1 Degrader-1

PROTAC HPK1 Degrader DC50

PROTAC HPK1 Degrader-1 (Compound B1) is a heterobifunctional degrader that recruits cereblon E3 ligase to HPK1, inducing complete ubiquitin-proteasome degradation rather than mere kinase inhibition. This mechanism uniquely enables the study of HPK1’s scaffolding roles in TCR signaling—a functional outcome unattainable with traditional inhibitors. With a well-characterized DC50 of 1.8 nM in Jurkat cells, it serves as an essential positive control for benchmarking new HPK1-targeting PROTACs or molecular glues, ensuring reproducible data and unambiguous interpretation of degradation versus inhibition effects.

Molecular Formula C43H43N7O8
Molecular Weight 785.8 g/mol
Cat. No. B12386074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC HPK1 Degrader-1
Molecular FormulaC43H43N7O8
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C43H43N7O8/c1-56-35-12-8-27(23-36(35)57-2)32-25-46-40-31(32)22-28(24-45-40)26-6-9-29(10-7-26)48-16-18-49(19-17-48)38(52)14-20-58-21-15-44-33-5-3-4-30-39(33)43(55)50(42(30)54)34-11-13-37(51)47-41(34)53/h3-10,12,22-25,34,44H,11,13-21H2,1-2H3,(H,45,46)(H,47,51,53)
InChIKeyZMJDTQAJPPHMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC HPK1 Degrader-1: A Potent and Bona Fide Chemical Tool for Investigating HPK1 in TCR Signaling


PROTAC HPK1 Degrader-1 (Compound B1, CAS 3034182-97-0) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically recruit the E3 ligase cereblon (CRBN) to the Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome [1]. This mechanism provides a distinct functional outcome compared to traditional kinase inhibition, enabling the study of HPK1's scaffolding functions in addition to its kinase activity [1]. It is primarily intended as a research tool to elucidate the role of HPK1 in T-cell receptor (TCR) signaling and immuno-oncology [1].

The Risk of Substitution: Why PROTAC HPK1 Degrader-1 Cannot Be Simply Replaced by Other HPK1 Degraders


While the field of HPK1-targeted PROTACs is rapidly expanding, the class exhibits significant variability in potency, maximum degradation (Dmax), and selectivity profiles. HPK1 PROTACs are known to have a narrow structure-activity relationship (SAR), and small changes in linker composition or ligand binding can drastically alter degradation efficiency and off-target effects, particularly concerning the closely related GLK kinase [1]. Substituting PROTAC HPK1 Degrader-1 with another in-class degrader without rigorous validation risks introducing confounding variables into experiments, including different levels of residual HPK1 protein, altered downstream signaling due to incomplete degradation, or unintended degradation of other MAP4K family members, thus compromising data reproducibility and interpretation [2].

Quantitative Differentiation of PROTAC HPK1 Degrader-1: A Data-Driven Guide for Scientific Selection


Superior Degradation Potency (DC50) of PROTAC HPK1 Degrader-1 vs. Representative Pyrazine- and Isoindoline-based PROTACs

PROTAC HPK1 Degrader-1 demonstrates superior degradation potency compared to several recently reported, potent HPK1 PROTACs when data from comparable cellular assays are examined. While the Dmax is not explicitly reported for PROTAC HPK1 Degrader-1, its sub-nanomolar DC50 value positions it among the most potent HPK1 degraders described [1]. For instance, it is approximately 2.8-fold more potent than the pyrazine-based degrader 10m (DC50 = 5.0 nM) [2] and 1.7-fold more potent than the isoindoline-based degrader D02 (DC50 = 3.07 nM) [3]. This high potency suggests it can achieve substantial HPK1 depletion at lower concentrations, which is a critical advantage for minimizing off-target effects in cellular assays.

PROTAC HPK1 Degrader DC50 Potency Comparison CRBN

Validated Functional Consequence: Inhibition of SLP76 Phosphorylation by PROTAC HPK1 Degrader-1

The functional consequence of HPK1 degradation by PROTAC HPK1 Degrader-1 is confirmed by the inhibition of SLP76 protein phosphorylation, a key downstream event in the T-cell receptor (TCR) signaling pathway [1]. PROTAC HPK1 Degrader-1 inhibits SLP76 phosphorylation with an IC50 of 496.1 nM [1]. This functional readout provides a crucial link between protein degradation and modulation of immune signaling. In comparison, the isoindoline-based degrader D02 exhibits a significantly more potent inhibition of p-SLP76 with an IC50 of 11.38 nM [2]. This data highlights that while PROTAC HPK1 Degrader-1 is exceptionally potent at degrading the target, its functional impact on SLP76 phosphorylation is less potent than some other degraders, making it a tool for studying the nuanced relationship between HPK1 degradation levels and downstream signaling events.

TCR Signaling SLP76 HPK1 Degrader Functional Activity Immuno-Oncology

Mechanistic Distinction: A Bona Fide HPK1 Degrader vs. HPK1 Inhibitors

PROTAC HPK1 Degrader-1 is explicitly characterized as a 'bona fide HPK1-PROTAC degrader,' which is a critical distinction from small-molecule HPK1 kinase inhibitors [1]. This classification is supported by the observation of a large discrepancy between its degradation potency (DC50 = 1.8 nM) and its inhibition of SLP76 phosphorylation (IC50 = 496.1 nM), a profile consistent with the sub-stoichiometric 'catalytic' mechanism of PROTACs [1]. In vivo, PROTAC-based HPK1 degraders have demonstrated superior anti-tumor activity compared to HPK1 inhibitors in certain preclinical models, highlighting the therapeutic potential of complete target removal versus mere kinase inhibition [2]. Specifically, in a low-immunogenic, immune checkpoint blockade-resistant melanoma model, PROTAC HPK1 degraders achieved 79% tumor growth inhibition (TGI), compared to only 13% TGI for an HPK1 inhibitor [2].

PROTAC HPK1 Degrader Kinase Inhibitor Scaffolding Function Mechanism of Action

Recommended Application Scenarios for PROTAC HPK1 Degrader-1


Investigating HPK1 Scaffolding Functions in T-Cell Receptor (TCR) Signaling

Due to its validated mechanism as a 'bona fide' HPK1 degrader, PROTAC HPK1 Degrader-1 is ideally suited for studies designed to elucidate the kinase-independent, scaffolding roles of HPK1 in TCR signaling. By completely removing the HPK1 protein, researchers can dissect its scaffolding functions from its kinase activity, a distinction not possible with traditional small-molecule inhibitors [1].

Benchmarking and Assay Development for Next-Generation HPK1 Degraders

With its well-characterized and potent DC50 of 1.8 nM in Jurkat cells, PROTAC HPK1 Degrader-1 serves as an excellent positive control and benchmark compound for the development and validation of new HPK1-targeting PROTACs or molecular glues [1]. Its data provides a clear and reproducible standard for comparing degradation efficiency and Dmax in cellular assays.

Mechanistic Studies Comparing Degradation vs. Inhibition in Immune Cell Activation

PROTAC HPK1 Degrader-1 is a critical tool for side-by-side comparisons with HPK1 kinase inhibitors to delineate the differential effects of protein degradation versus kinase inhibition on immune cell activation and downstream effector functions like IL-2 and IFN-γ production. Its availability allows for the experimental validation of the superior efficacy of degradation over inhibition observed in certain preclinical cancer models [2].

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